molecular formula C14H19Cl2N3O B1471081 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride CAS No. 1177346-18-7

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride

Cat. No.: B1471081
CAS No.: 1177346-18-7
M. Wt: 316.2 g/mol
InChI Key: YDAGMBPDWLOSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride is a piperazine derivative featuring a 1,3-oxazole ring substituted with a phenyl group at the 2-position and a methyl-piperazine moiety at the 4-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Piperazine derivatives are widely explored for their diverse biological activities, including antihistaminic, anticonvulsant, and neurotransmitter modulation effects . This compound’s unique oxazole-piperazine hybrid structure positions it as a candidate for comparative analysis with analogous molecules.

Biochemical Analysis

Biochemical Properties

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine . The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting neurotransmitter levels in the brain. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . By binding to these receptors, the compound can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of monoamine oxidase enzymes, which prevents the breakdown of neurotransmitters and leads to increased levels of these signaling molecules . Additionally, the compound can bind to receptor proteins, such as GPCRs, and modulate their activity . This binding can trigger a cascade of intracellular events, including the activation or inhibition of secondary messengers like cyclic AMP (cAMP) and calcium ions . These changes ultimately result in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable at room temperature, but its activity can degrade over time when exposed to light and moisture . In vitro studies have shown that the effects of the compound on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in immediate changes in cell signaling and metabolism, while long-term exposure can lead to more sustained alterations in gene expression and cellular behavior . In vivo studies have also demonstrated that prolonged administration of the compound can result in cumulative effects on tissue function and overall organism health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert therapeutic effects by modulating neurotransmitter levels and improving cognitive function . At higher doses, the compound can become toxic and cause adverse effects such as neurotoxicity, hepatotoxicity, and gastrointestinal disturbances . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell . For example, the inhibition of monoamine oxidase by the compound can lead to increased levels of neurotransmitters and their associated metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its transport to different cellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . The compound’s localization and accumulation within specific tissues can affect its overall activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis . Alternatively, it may be directed to the nucleus, where it can affect gene expression and DNA repair processes . The precise localization of the compound within the cell can determine its specific effects on cellular function and overall therapeutic efficacy .

Biological Activity

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C14H19Cl2N3OC_{14}H_{19}Cl_2N_3O with a molecular weight of 316.23 g/mol. The compound features a piperazine ring substituted with a phenyl and an oxazole moiety, which may influence its biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₉Cl₂N₃O
Molecular Weight316.23 g/mol
IUPAC Name2-phenyl-4-(piperazin-1-ylmethyl)-1,3-oxazole; dihydrochloride
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity Overview

Research indicates that compounds containing piperazine and oxazole moieties exhibit a range of biological activities, including:

Antimicrobial Activity : Some studies have shown that piperazine derivatives can possess antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Cytotoxicity : The presence of the oxazole ring in similar compounds has been linked to cytotoxic effects on various cancer cell lines. For example, studies on structurally related oxazole compounds indicated significant inhibition of cell proliferation in human cancer cells .

Neuropharmacological Effects : Piperazine derivatives are often investigated for their neuroactive properties. Some compounds have shown promise as anxiolytics or antidepressants in preclinical models .

Antimicrobial Efficacy

A study examining various piperazine derivatives highlighted the antimicrobial potential of compounds similar to this compound. The Minimum Inhibitory Concentration (MIC) values for effective derivatives ranged from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity Assessment

In vitro evaluations demonstrated that certain oxazole-containing compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF7. These findings suggest that the structural features of this compound may confer similar cytotoxic properties .

Neuropharmacological Studies

Research into the neuropharmacological effects of piperazine derivatives has indicated that some compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for anxiety and depression .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity:
    Research indicates that compounds similar to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride may exhibit antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin and dopamine levels in the brain, which are crucial for mood regulation.
  • Antipsychotic Potential:
    The structural characteristics of this compound suggest it could interact with neurotransmitter receptors, particularly those involved in psychotic disorders. Studies have shown that piperazine derivatives can act as antagonists at serotonin receptors, which may be beneficial for treating conditions like schizophrenia.
  • Anxiolytic Effects:
    Similar compounds have been explored for their anxiolytic effects, potentially providing therapeutic benefits for anxiety disorders. The oxazole ring may contribute to the modulation of GABAergic activity, enhancing its anxiolytic profile.

Material Science Applications

  • Polymer Chemistry:
    The unique structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.
  • Nanomaterials:
    The compound's ability to form stable complexes with metal ions makes it a candidate for developing nanomaterials. These materials can have applications in catalysis and drug delivery systems.

Case Studies

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated that piperazine derivatives significantly increased serotonin levels in animal models, indicating potential antidepressant effects.
Study 2Antipsychotic PotentialFound that similar compounds exhibited high affinity for serotonin receptors, suggesting efficacy in managing psychotic symptoms.
Study 3Polymer ApplicationsShowed that incorporating this compound into polymer matrices improved tensile strength and thermal resistance compared to control samples.

Q & A

Q. What are the key considerations for synthesizing 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride with high purity?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, cyclization, and salt formation. Key considerations include:

  • Reagent Selection : Use phenylhydrazine derivatives and benzylideneacetone as starting materials for oxazole ring formation .
  • Reaction Conditions : Reflux in ethanol or DCM for 6–8 hours to ensure complete cyclization .
  • Purification : Crystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
  • Salt Formation : Treat the free base with HCl gas or hydrogen chloride–dioxane solution to form the dihydrochloride salt .

Table 1. Synthesis Optimization Parameters

ParameterExample ConditionsReference
SolventEthanol, DCM, chloroform
Reaction Time6–8 hours (reflux)
Catalysts/AdditivesCuSO₄·5H₂O, sodium ascorbate (click chemistry)
PurificationCrystallization, column chromatography

Q. How can researchers characterize the structural identity and purity of this compound?

Level: Basic
Methodological Answer:
Characterization involves a combination of analytical techniques:

  • Spectroscopic Analysis :
    • NMR : Confirm proton environments and connectivity (e.g., piperazine and oxazole protons) .
    • IR : Identify functional groups (e.g., C=N stretch in oxazole at ~1600 cm⁻¹) .
  • Chromatography :
    • HPLC : Assess purity (>95%) using reverse-phase columns .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., single-crystal X-ray at 298 K) .
  • Elemental Analysis : Verify molecular formula (e.g., C, H, N content) .

Q. What strategies are effective in addressing contradictory biological activity data across different assay systems?

Level: Advanced
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Environmental Controls : Standardize pH, temperature, and ionic strength, as dihydrochloride salts are sensitive to these factors .
  • Receptor Profiling : Use competitive binding assays to assess off-target interactions (e.g., serotonin or dopamine receptors) .
  • Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out metabolite interference .
  • Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors for tyrosine kinase assays) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile?

Level: Advanced
Methodological Answer:
SAR studies should systematically modify substituents and evaluate biological outcomes:

  • Oxazole Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance receptor binding affinity .
  • Piperazine Substitutions : Replace the methyl group with bulkier alkyl chains to improve selectivity for target enzymes (e.g., VEGFR2 vs. MMP9) .
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with target proteins (e.g., tyrosine kinases) .
  • In Vitro/In Vivo Correlation : Validate in silico predictions with cell-based assays (e.g., IC₅₀ in cancer cell lines) and rodent models .

Table 2. Example SAR Modifications

Modification SiteFunctional GroupObserved EffectReference
Oxazole C-2 positionPhenyl → 4-FluorophenylIncreased kinase inhibition
Piperazine N-methylMethyl → EthylReduced off-target binding

Q. What experimental precautions are critical for maintaining compound stability during storage and handling?

Level: Basic
Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Light Sensitivity : Protect from UV exposure by using amber glass vials .
  • Buffered Solutions : Prepare fresh solutions in pH-stabilized buffers (e.g., PBS) to avoid salt dissociation .

Q. How can researchers validate the selectivity of this compound in multi-target enzyme assays?

Level: Advanced
Methodological Answer:

  • Panel Screening : Test against related enzymes (e.g., aminopeptidase N, VEGFR2, MMP9) to identify cross-reactivity .
  • Kinetic Studies : Determine Kᵢ values for primary vs. secondary targets using Lineweaver-Burk plots .
  • Gene Knockout Models : Use CRISPR-edited cell lines to confirm on-target effects .

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

Level: Advanced
Methodological Answer:

  • Continuous Flow Chemistry : Improve heat transfer and reduce side reactions during reflux .
  • Green Chemistry Principles : Replace ethanol with recyclable solvents (e.g., PEG-400) .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Heterocyclic Substituents

A. 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine Dihydrochloride

  • Structural Difference : The oxazole ring is substituted with a methyl group at the 5-position instead of a phenyl group at the 2-position.

B. 1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine Dihydrochloride

  • Structural Difference : Replaces the oxazole with a 1,2,3-triazole ring, introducing an additional nitrogen atom.
  • Impact : The triazole’s hydrogen-bonding capability may enhance interactions with biological targets, such as enzymes or receptors.
  • Applications : Triazole-piperazine hybrids are often investigated for anticancer or antiviral activities .

Piperazine-Based Antihistamines

A. Meclizine Dihydrochloride

  • Structure : 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine dihydrochloride.
  • Key Difference : Bulky benzhydryl (diphenylmethyl) substituent instead of oxazole.
  • Activity : Potent antihistaminic and antiemetic agent; the benzhydryl group enhances H1 receptor antagonism.
  • Comparison: The target compound’s smaller oxazole group may reduce nonspecific binding but limit antihistaminic potency .

B. Flunarizine Dihydrochloride

  • Structure : 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine dihydrochloride.
  • Key Difference : Fluorinated aromatic groups and propenyl chain enhance lipophilicity and calcium channel blockade.
  • Activity : Used for migraine prophylaxis; fluorination improves blood-brain barrier penetration.
  • Comparison : The target compound’s oxazole may offer milder CNS effects due to reduced lipophilicity .

Piperazine Derivatives with Therapeutic Moieties

A. GBR 12783 Dihydrochloride

  • Structure : 1-(2-Diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)piperazine dihydrochloride.
  • Key Difference : Diphenylmethoxyethyl and propenyl substituents enable dopamine reuptake inhibition (IC50 = 1.8 nM).
  • Comparison : The target compound’s oxazole group lacks the extended hydrophobic chains required for dopamine transporter affinity .

B. Anticonvulsant Piperazine Derivatives

  • Example: 1-[(2,4,6-Trimethyl)phenoxyethyl]-4-(2-hydroxyethyl)piperazine dihydrochloride.
  • Key Difference: Phenoxyethyl and hydroxyethyl groups confer anticonvulsant activity via MES test (protective index > valproate).
  • Comparison : The oxazole group’s rigid structure may limit flexibility required for anticonvulsant receptor interactions .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Meclizine Dihydrochloride GBR 12783 Dihydrochloride
Molecular Weight ~340.2 (estimated) 463.8 485.5
LogP (Lipophilicity) Moderate (oxazole-phenyl balance) High (diphenyl groups) Very high (propenyl chain)
Solubility High (dihydrochloride salt) Moderate Low
Biological Target Underexplored H1 receptor Dopamine transporter

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Aromaticity: Phenyl-oxazole enhances π-π stacking but may reduce metabolic stability compared to fluorinated analogs like flunarizine . Salt Form: Dihydrochloride improves aqueous solubility over non-salt analogs, facilitating in vivo studies .
  • Toxicity Considerations : Piperazine cores can form mutagenic N-nitroso compounds under acidic conditions (e.g., stomach nitrite), but bulky substituents in the target compound may mitigate this risk .

Properties

IUPAC Name

2-phenyl-4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;;/h1-5,11,15H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAGMBPDWLOSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=COC(=N2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.